molecular formula C12H11ClO5S B5218588 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B5218588
M. Wt: 302.73 g/mol
InChI Key: ZKZPCBIKBDPUJT-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol+methanesulfonyl chloride6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate\text{6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol+methanesulfonyl chloride→6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to yield 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.

    Oxidation and Reduction: The chromenone core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) can facilitate nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can promote hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted coumarins with various functional groups.

    Hydrolysis: The primary products are 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.

    Oxidation and Reduction: Depending on the specific reaction, products can include hydroxylated or reduced derivatives of the chromenone core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects. The chromenone core can interact with various biological molecules, influencing pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl methanesulfonate
  • 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate

Uniqueness

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to the presence of the chloro and ethyl substituents on the chromenone core, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO5S/c1-3-7-4-12(14)17-10-6-11(18-19(2,15)16)9(13)5-8(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPCBIKBDPUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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